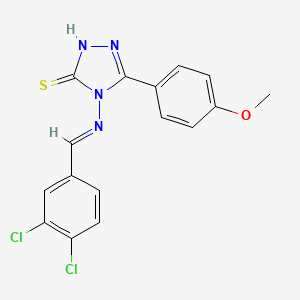
1-Ethyl-4-(4-nitrobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C13H17N3O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound features an ethyl group attached to one of the nitrogen atoms and a 4-nitrobenzoyl group attached to the other nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(4-nitrobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with ethylating agents and nitrobenzoyl chloride. The general synthetic route involves the following steps:
Ethylation of Piperazine: Piperazine is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to form 1-ethylpiperazine.
Acylation with Nitrobenzoyl Chloride: The resulting 1-ethylpiperazine is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Ethyl-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide solvent.
Oxidation: Potassium permanganate, sulfuric acid, water solvent.
Major Products Formed
Reduction: 1-Ethyl-4-(4-aminobenzoyl)piperazine.
Substitution: Various alkyl or aryl derivatives of this compound.
Oxidation: this compound aldehyde or carboxylic acid derivatives.
科学的研究の応用
1-Ethyl-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-ethyl-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
1-Ethyl-4-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzoyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-4-(4-nitrobenzoyl)piperazine: Contains a benzyl group instead of an ethyl group.
1-(4-Nitrobenzoyl)piperazine: Lacks the ethyl group, only has the nitrobenzoyl group attached to piperazine.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a 4-nitrobenzoyl group, which confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups allows for specific interactions and reactivity that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O3/c1-2-14-7-9-15(10-8-14)13(17)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
InChIキー |
VYMJIKBEFSXLPV-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)

methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)


![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)
![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)
